3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4'-octyl-2,2'-bithiophene
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Overview
Description
3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene is a conjugated polymer known for its unique electronic properties. This compound is part of the broader class of conducting polymers, which have applications in various fields such as organic electronics, photovoltaics, and sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives under controlled conditions. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex conjugated polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for drug delivery systems and diagnostic tools.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated structure allows for efficient charge transport, making it suitable for applications in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron or hole transport.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene) (P3HT): Known for its high charge mobility and used in organic electronics.
Poly(3-octylthiophene) (P3OT): Similar to P3HT but with different alkyl side chains, affecting its solubility and electronic properties.
Poly(3,4-ethylenedioxythiophene) (PEDOT): Widely used in organic electronics and known for its excellent conductivity.
Uniqueness
3-(6,6,7,7,8,8,9,9,9-Nonafluorononyl)-4’-octyl-2,2’-bithiophene stands out due to its unique combination of fluorinated and alkyl side chains, which enhance its solubility and electronic properties. This makes it particularly suitable for applications requiring high-performance materials with specific solubility characteristics.
Properties
CAS No. |
919079-95-1 |
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Molecular Formula |
C25H31F9S2 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophen-2-yl]-4-octylthiophene |
InChI |
InChI=1S/C25H31F9S2/c1-2-3-4-5-6-8-11-18-16-20(36-17-18)21-19(13-15-35-21)12-9-7-10-14-22(26,27)23(28,29)24(30,31)25(32,33)34/h13,15-17H,2-12,14H2,1H3 |
InChI Key |
TVHOQMRKAAWYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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